5-Methylpyrazolo[1,5-A]pyrimidin-7-OL - 16082-26-1

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Catalog Number: EVT-1190354
CAS Number: 16082-26-1
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is a compound with the molecular formula C7H7N3O . It is also known by other synonyms such as 5-METHYLPYRAZOLO [1,5-A]PYRIMIDIN-7-OL, 5-Methylpyrazolo [1,5-a]pyrimidin-7 (4H)-one, and 5-methyl-4H,7H-pyrazolo [1,5-a]pyrimidin-7-one .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A series of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activities against c-Met kinase and antiproliferative activities against various cell lines .

Molecular Structure Analysis

The molecular structure of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL includes both pyrazole and pyrimidine rings . The IUPAC name for this compound is 5-methyl-1 H -pyrazolo [1,5-a]pyrimidin-7-one . The InChIKey for this compound is SYPDOBOILKZQJY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL is 149.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 149.058911855 g/mol . The topological polar surface area of the compound is 44.7 Ų .

Synthesis Analysis

Several methods have been reported for synthesizing 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives. One common approach involves the reaction of 3-amino-5-methylpyrazole with various β-ketoesters or their equivalents. [] For instance, reacting 3-amino-5-methylpyrazole with ethyl acetoacetate in acetic acid yields 5-methylpyrazolo[1,5-a]pyrimidin-7-ol. [] Another method utilizes the condensation of 3-amino-1,2,4-triazole with acetone and benzaldehyde derivatives. This multicomponent condensation reaction allows for the introduction of substituents on the phenyl ring, enabling the synthesis of a variety of derivatives. []

Molecular Structure Analysis

The molecular structure of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] The molecule comprises a planar pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 5-position and a hydroxyl group at the 7-position. The presence of multiple heteroatoms (nitrogen and oxygen) in the ring system contributes to its unique electronic properties and reactivity. []

Chemical Reactions Analysis

The reactivity of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol stems from the presence of nucleophilic nitrogen atoms and a reactive hydroxyl group in its structure. These reactive sites make it amenable to various chemical transformations, allowing for the synthesis of a wide range of derivatives. For instance, the hydroxyl group at the 7-position can be readily alkylated or acylated, while the nitrogen atoms can undergo reactions like amination and arylation. [, , ]

Mechanism of Action

While the mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol itself has not been extensively studied in the provided papers, its derivatives have shown promising biological activities through various mechanisms. One notable example is its role as a potential GABAB receptor positive allosteric modulator. [] Additionally, derivatives have demonstrated inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme involved in the parasite's pyrimidine biosynthesis pathway, highlighting their potential as antimalarial agents. []

Applications
  • Corrosion Inhibition: Studies have demonstrated the effectiveness of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol as a corrosion inhibitor for carbon steel in acidic environments. [] Its ability to adsorb onto the steel surface forms a protective film, mitigating corrosion.
  • Potential Therapeutic Agents: Derivatives have shown promise in various therapeutic areas:
    • Antimalarial Activity: 2-(3,4-dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo(1,5-a)pyrimidines displayed antimalarial effects against Plasmodium berghei in mice. [, ]
    • Osteogenic Effects: E40071 [2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol] demonstrated osteogenic effects by upregulating BMP2 and promoting bone formation. [, ]
    • CXCR2 Antagonists: Derivatives have been investigated for their potential as CXCR2 antagonists, which could be useful for treating CXCR2 receptor-mediated conditions. []
    • Potential Applications in Imaging: Fluorine-18 labeled derivatives have been explored as potential positron emission tomography (PET) tracers for tumor imaging. [, ]
  • Dyes: Arylazo disperse dyes derived from 5-amino-tetrazolo[1,5-a]pyrimidin-7-ol have been synthesized and investigated for their absorption properties, demonstrating potential applications in the textile industry. [, ]

2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

    Compound Description: This compound demonstrated significant anticorrosive effects as a steel corrosion inhibitor in HCl solutions. [] It was synthesized intentionally and found to be a potential product formed during the reaction of aminotriazoles with cinnamaldehyde in inhibitor compositions. []

    Relevance: This compound shares the core triazolo[1,5-a]pyrimidin-7-ol structure with 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The key structural difference lies in the presence of a phenyl group at the 2-position and a tetrahydro ring system in 2-Methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. []

5-Amino-tetrazolo[1,5-a]pyrimidin-7-ol

    Compound Description: This compound served as a starting material for synthesizing novel arylazo disperse dyes. [, ] These dyes, prepared by linking various substituted anilines to 5-Amino-tetrazolo[1,5-a]pyrimidin-7-ol, were investigated for their absorption spectra and potential applications in dye chemistry. [, ]

    Relevance: Both 5-Amino-tetrazolo[1,5-a]pyrimidin-7-ol and 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol share the core structure of a tetrazolo[1,5-a]pyrimidin-7-ol. They differ in the substituent at the 5-position, with the former having an amino group and the latter a methyl group. [, ]

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

    Compound Description: This compound was synthesized via a multicomponent condensation reaction involving 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde. [] Its structure was confirmed through various spectroscopic techniques. []

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    Compound Description: This compound is a ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated as a potential positron emission tomography (PET) imaging agent for tumors. [, ] While it showed potential, its slow clearance rate from excretory tissues prompted further structural modifications to enhance its properties. [, ]

    Relevance: This compound is structurally similar to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, sharing the core 5-methylpyrazolo[1,5-a]pyrimidine scaffold. The key differences are the presence of a 3-carbonitrile group and a 7-(2-[18F]fluoroethylamino) substituent in [18F]1. [, ]

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

  • Relevance: This compound is structurally related to 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. They share a common 5-methylpyrazolo[1,5-a]pyrimidine core. [18F]2 is differentiated by a 3-cyano group and a 7-(N-(2-(2-[18F]fluoro-4-nitrobenzamido)ethyl)amino) substituent. [, ]

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

    Compound Description: This ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative was developed by introducing an acetate group to [18F]1, aiming to improve its pharmacokinetic properties for tumor imaging with PET. [, ] In vitro and in vivo studies showed promising tumor uptake kinetics for [18F]3. [, ]

    Relevance: This compound shares a similar core structure with 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, featuring the pyrazolo[1,5-a]pyrimidine scaffold. The key differences are the presence of a 3-cyano group, a 7-(2-[18F]fluoroethylamino) substituent, and a 5-methylacetate group in [18F]3. [, ]

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

    Compound Description: This compound is an ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative designed for potential PET imaging of tumors. [, ] It incorporates a hydroxymethyl group as a structural modification to enhance its properties. [, ] Preclinical evaluations showed promising results for tumor uptake. [, ]

    Relevance: Like 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol, this compound has the pyrazolo[1,5-a]pyrimidine core structure. [18F]4 differs by having a 3-carbonitrile, a 7-(2-[18F]fluoroethylamino), and a 5-(hydroxymethyl) substituent. [, ]

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

    Compound Description: This is another ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for tumor imaging with PET. [, ] It features a hexanoic acid moiety, aiming to modify its pharmacokinetics and biodistribution. [, ]

    Relevance: The core pyrazolo[1,5-a]pyrimidine structure is shared between this compound and 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. [18F]5 is distinguished by a 3-cyano group, a 7-((S)-6-(2-[18F]fluoro-4-nitrobenzamido)-2-aminohexanamide) substituent, and a 5-methyl group. [, ]

2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines

    Compound Description: This series of compounds, with various dialkylaminoalkyl substituents, exhibited antimalarial activity against Plasmodium berghei in mice. [, ] Their structures were determined using NMR spectroscopy and ring stability considerations. [, ]

    Relevance: These compounds and 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol share a similar scaffold with a central triazolo[1,5-a]pyrimidine ring system and a 5-methyl substituent. They differ in the presence of a 2-(3,4-dichloroanilino) group and a 7-[[[(dialkylamino)alkyl]amino]] substituent in these antimalarial compounds. [, ]

2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol (E40071)

    Compound Description: Identified through high-throughput screening, E40071 is a BMP2 up-regulator that demonstrated in vitro osteogenic effects. [, ] It effectively upregulated BMP2 mRNA levels and downstream transcription factors in MC3T3-E1 cells, promoting osteoblast differentiation and mineralization. [, ] Additionally, E40071 inhibited RANKL-induced osteoclast differentiation in Raw264.7 cells, suggesting its potential for bone-related therapies. [, ]

    Relevance: This compound shares the 5-methylpyrazolo[1,5-a]pyrimidine core with 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol. The difference lies in the presence of a 7-(4-(2-hydroxyethyl)piperazin-1-yl) and a 3-phenyl substituent in E40071. [, ]

Properties

CAS Number

16082-26-1

Product Name

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)C=CN2

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.